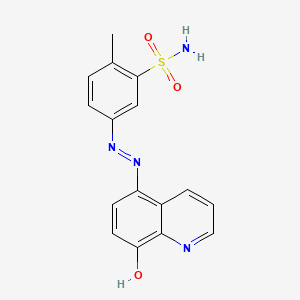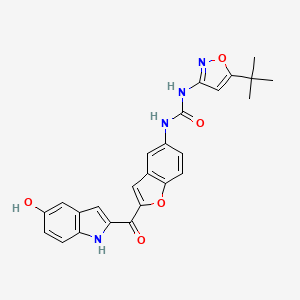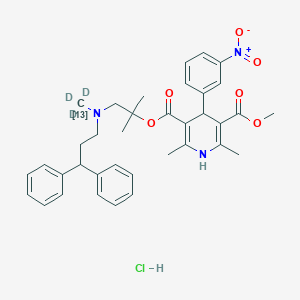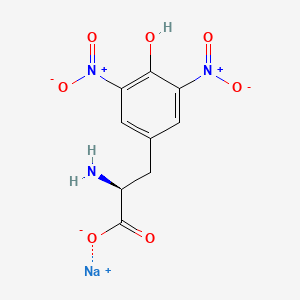
3,5-Dinitro-L-tyrosine (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dinitro-L-tyrosine (sodium): is a derivative of the amino acid tyrosine. It is characterized by the presence of two nitro groups at the 3 and 5 positions on the aromatic ring of the tyrosine molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-L-tyrosine (sodium) typically involves the nitration of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine, followed by nitration using a mixture of nitric acid and sulfuric acid. After nitration, the protecting groups are removed, and the product is neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production methods for 3,5-Dinitro-L-tyrosine (sodium) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in controlled environments to maintain safety and efficiency .
化学反応の分析
Types of Reactions: 3,5-Dinitro-L-tyrosine (sodium) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids.
Major Products:
Oxidation: Products include dinitro derivatives with additional oxygen-containing groups.
Reduction: Products include 3,5-diamino-L-tyrosine (sodium).
Substitution: Products vary depending on the substituent introduced.
科学的研究の応用
3,5-Dinitro-L-tyrosine (sodium) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on enzyme activity and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialized chemicals and materials
作用機序
The mechanism of action of 3,5-Dinitro-L-tyrosine (sodium) involves its interaction with specific molecular targets. The nitro groups on the aromatic ring can participate in redox reactions, affecting the activity of enzymes and other proteins. The compound can also act as a substrate or inhibitor for certain biochemical pathways, influencing cellular processes .
類似化合物との比較
3,5-Diamino-L-tyrosine (sodium): A reduced form of 3,5-Dinitro-L-tyrosine (sodium) with amino groups instead of nitro groups.
3,5-Diiodo-L-tyrosine (sodium): A halogenated derivative with iodine atoms at the 3 and 5 positions.
3,5-Dibromo-L-tyrosine (sodium): Another halogenated derivative with bromine atoms at the 3 and 5 positions
Uniqueness: 3,5-Dinitro-L-tyrosine (sodium) is unique due to its nitro groups, which confer distinct chemical reactivity and biological activity. This makes it valuable for specific research applications where other derivatives may not be suitable .
特性
分子式 |
C9H8N3NaO7 |
|---|---|
分子量 |
293.17 g/mol |
IUPAC名 |
sodium;(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate |
InChI |
InChI=1S/C9H9N3O7.Na/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);/q;+1/p-1/t5-;/m0./s1 |
InChIキー |
SDPPRYPYKFDRGM-JEDNCBNOSA-M |
異性体SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)[O-])N.[Na+] |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)[O-])N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


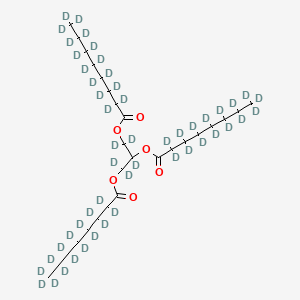
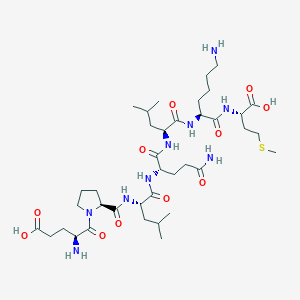


![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)
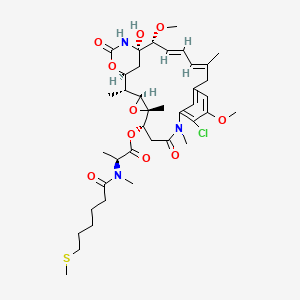
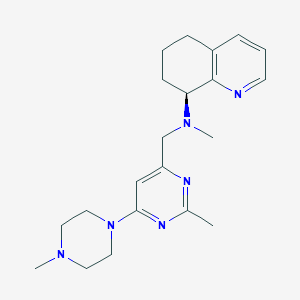

![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)

